molecular formula C17H19N3O2S B2497408 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea CAS No. 2034311-80-1

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2497408
CAS No.: 2034311-80-1
M. Wt: 329.42
InChI Key: WSBMXMVJARVHFV-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that features a benzofuran ring, a thiophene ring, and a urea moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Introduction of the Dimethylamino Group: This step often involves alkylation reactions using dimethylamine.

    Formation of the Thiophene Ring: Thiophene rings can be synthesized via cyclization reactions involving sulfur-containing precursors.

    Urea Formation: The final step involves the reaction of the intermediate compound with isocyanates or carbamates to form the urea moiety.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to increase reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-phenylurea: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(thiophen-2-yl)urea is unique due to the presence of both benzofuran and thiophene rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-20(2)13(11-18-17(21)19-16-8-5-9-23-16)15-10-12-6-3-4-7-14(12)22-15/h3-10,13H,11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBMXMVJARVHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)NC1=CC=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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